molecular formula C15H11ClN4O2 B11325428 4-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate

4-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate

Cat. No.: B11325428
M. Wt: 314.72 g/mol
InChI Key: DAOPALWAIHHCFC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE is a compound that combines a tetrazole ring with a phenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenyl acetate moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Properties

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-(4-chlorophenyl)acetate

InChI

InChI=1S/C15H11ClN4O2/c16-12-3-1-11(2-4-12)9-15(21)22-14-7-5-13(6-8-14)20-10-17-18-19-20/h1-8,10H,9H2

InChI Key

DAOPALWAIHHCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl

Origin of Product

United States

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